Section 1: Core Chemical Identity and Physicochemical Profile
Section 1: Core Chemical Identity and Physicochemical Profile
An In-depth Technical Guide to 3-Bromo-2,4-dichlorobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists engaged with 3-Bromo-2,4-dichlorobenzoic acid. It moves beyond a simple data sheet to provide in-depth insights into its chemical properties, synthesis, reactivity, and safe handling, grounded in established scientific principles. The information herein is curated to support its application as a versatile building block in the fields of pharmaceutical and agrochemical development.
3-Bromo-2,4-dichlorobenzoic acid is a polysubstituted aromatic carboxylic acid. Its utility in synthetic chemistry stems from the distinct reactivity conferred by its halogen and carboxylic acid functional groups. The electronic properties of the benzene ring are significantly influenced by the presence of three electron-withdrawing groups, which dictates its behavior in subsequent chemical transformations.
Table 1: Chemical Identifiers [1][2][3]
| Identifier | Value |
|---|---|
| IUPAC Name | 3-bromo-2,4-dichlorobenzoic acid |
| CAS Number | 951884-96-1 |
| Molecular Formula | C₇H₃BrCl₂O₂ |
| Molecular Weight | 269.90 g/mol |
| Canonical SMILES | C1=CC(=C(C(=C1C(=O)O)Cl)Br)Cl |
| InChI Key | OCILIDFQDDWNEN-UHFFFAOYSA-N |
Caption: 2D Structure of 3-Bromo-2,4-dichlorobenzoic acid.
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| XLogP3 | 3.4 | PubChem[1][4] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[5] |
| Rotatable Bond Count | 1 | PubChem[5] |
| Solubility | Insoluble in water.[6] Soluble in alcohols and diethyl ether. | CAMEO Chemicals, Sigma-Aldrich |
Section 2: Synthesis and Purification Protocol
While various synthetic routes can be envisioned, a common and reliable method for preparing substituted benzoic acids is the oxidation of a corresponding toluene derivative.[7][8] This approach offers high yields and utilizes readily available oxidizing agents.
Caption: Generalized workflow for the synthesis of 3-Bromo-2,4-dichlorobenzoic acid.
Experimental Protocol: Oxidation of 3-Bromo-2,4-dichlorotoluene
This protocol is a generalized procedure based on well-established methods for oxidizing substituted toluenes.[7] Researchers should perform their own optimization and safety assessment.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromo-2,4-dichlorotoluene (1.0 eq), potassium hydroxide (2.0 eq), and water.
-
Oxidation: Heat the mixture to boiling. Slowly and portion-wise add potassium permanganate (KMnO₄) (approx. 3.0-4.0 eq). The purple color of the permanganate will dissipate as it is consumed.
-
Expert Insight: The slow, portion-wise addition of KMnO₄ is critical to control the exothermic reaction and prevent a dangerous temperature surge.
-
-
Reflux: After the final addition of KMnO₄, maintain the mixture at reflux for approximately 4 hours, or until the purple color persists, indicating the reaction is complete.
-
Work-up: Cool the reaction mixture to room temperature. Filter the hot solution to remove the manganese dioxide (MnO₂) precipitate. Wash the precipitate with a small amount of hot water.
-
Acidification: Combine the filtrates and cool in an ice bath. Slowly acidify the solution with concentrated hydrochloric acid (HCl) until the pH is ~1-2. A white precipitate of the crude benzoic acid will form.
-
Isolation: Collect the crude product by vacuum filtration and wash the filter cake with cold water to remove inorganic salts.
Purification Protocol: Recrystallization
-
Solvent Selection: Choose a suitable solvent system. For many benzoic acids, an ethanol/water or acetic acid/water mixture is effective.
-
Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Section 3: Spectroscopic and Analytical Characterization
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
|---|---|
| ¹H NMR | Two signals in the aromatic region (approx. 7.5-8.0 ppm), likely two doublets, corresponding to the two adjacent aromatic protons. A broad singlet far downfield (>10 ppm) for the carboxylic acid proton. |
| ¹³C NMR | Seven distinct signals: one for the carboxyl carbon (~165-175 ppm) and six for the aromatic carbons, with chemical shifts influenced by the halogen substituents. |
| IR Spectroscopy | A very broad O-H stretch from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer). A sharp C=O stretch at ~1700 cm⁻¹. C-Cl and C-Br stretches in the fingerprint region (<800 cm⁻¹).[11][12] |
| Mass Spectrometry | The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes. |
-
Analytical Purity: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound. A typical method would involve a C18 reverse-phase column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid).[7]
Section 4: Chemical Reactivity and Mechanistic Considerations
The reactivity of 3-Bromo-2,4-dichlorobenzoic acid is twofold, centered on the carboxylic acid moiety and the substituted aromatic ring.
Reactivity of the Carboxylic Acid Group
As a typical carboxylic acid, it readily undergoes neutralization with bases to form carboxylate salts.[6] More synthetically relevant reactions include:
-
Esterification: Reaction with an alcohol under acidic catalysis (e.g., Fischer esterification) or with an alkyl halide in the presence of a base.
-
Amide Bond Formation: Conversion to an acyl chloride (using thionyl chloride or oxalyl chloride) followed by reaction with an amine is the most common method. Direct coupling with an amine using peptide coupling reagents (e.g., EDC, HATU) is also feasible.
-
Reduction: The carboxylic acid can be reduced to a benzyl alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Caption: Reaction pathway for Fischer Esterification.
Reactivity of the Aromatic Ring
The benzene ring is highly deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing effects of the two chlorine atoms, the bromine atom, and the carboxylic acid group. Any further substitution would be difficult and require harsh conditions. Conversely, the ring is activated towards nucleophilic aromatic substitution (SₙAr), particularly at the positions ortho and para to the activating carboxylic acid group, though the steric hindrance from the existing substituents must be considered.
Section 5: Applications in Synthetic Chemistry
Halogenated benzoic acids are fundamental building blocks in medicinal and materials chemistry.[13] While specific applications for 3-Bromo-2,4-dichlorobenzoic acid require a targeted literature search, its utility can be inferred from related structures. It serves as a key intermediate for introducing a highly substituted phenyl moiety into larger molecules.
-
Pharmaceutical Development: Used in the synthesis of complex molecules where the specific substitution pattern is required for biological activity, such as in anti-inflammatory or antimicrobial agents.[14]
-
Agrochemicals: Incorporated into novel herbicides and pesticides, where the halogen substitution pattern can enhance efficacy and metabolic stability.[14]
-
Material Science: Employed in the synthesis of specialty polymers and resins, contributing to materials with enhanced thermal stability and chemical resistance.[14]
Section 6: Safety, Handling, and Storage
Proper handling of 3-Bromo-2,4-dichlorobenzoic acid is essential to ensure laboratory safety. The following information is based on the Globally Harmonized System (GHS) classifications.[1]
Table 4: GHS Hazard Information [1]
| Category | Code | Statement |
|---|---|---|
| Pictogram | Warning | |
| Hazard Statements | H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary Statements | P261 | Avoid breathing dust. |
| P280 | Wear protective gloves/eye protection/face protection. | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| | P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[15][16]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[15]
-
Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat.[15]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter (e.g., N95).[17]
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[16]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[16]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[16]
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[18]
Conclusion
3-Bromo-2,4-dichlorobenzoic acid is a valuable chemical intermediate with well-defined properties. Its synthesis is achievable through standard organic chemistry reactions, and its reactivity offers multiple handles for elaboration into more complex target molecules. A thorough understanding of its physicochemical properties, reactivity, and safety protocols, as outlined in this guide, is paramount for its effective and safe utilization in research and development.
References
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PubChem. 3-Bromo-2,4-dichlorobenzoic acid | C7H3BrCl2O2 | CID 26370087. [Link]
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PubChem. 3-Bromo-2,6-dichlorobenzoic acid | C7H3BrCl2O2 | CID 15095165. [Link]
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PubChemLite. 3-bromo-2,4-dichlorobenzoic acid (C7H3BrCl2O2). [Link]
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PubChem. 3-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 33124. [Link]
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Huzhou Betachem Biological Technology Co., Ltd. CAS:951884-96-1. [Link]
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University of Colorado Boulder. Spectroscopy. [Link]
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Journal of Molecular Structure. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. [Link]
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AIST. Spectral Database for Organic Compounds, SDBS. [Link]
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